![molecular formula C20H13N3O2S B3441439 2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3441439.png)
2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Overview
Description
2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "NITD-008" and has been studied for its potential as an anti-viral agent. In
Mechanism of Action
The mechanism of action of NITD-008 is not fully understood, but it is believed to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). NITD-008 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Further research is needed to fully understand the mechanism of action of NITD-008.
Biochemical and Physiological Effects:
NITD-008 has been shown to have low toxicity in vitro and in vivo. Studies have also shown that NITD-008 does not affect the viability of normal human cells. However, further research is needed to fully understand the biochemical and physiological effects of NITD-008.
Advantages and Limitations for Lab Experiments
One advantage of NITD-008 is that it has shown promising results as an anti-viral and anti-cancer agent. Additionally, the synthesis method for NITD-008 is well-established, and the compound can be easily produced in large quantities. However, one limitation of NITD-008 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on NITD-008. One direction is to further explore its potential as an anti-viral agent against other viruses, such as the Zika virus and the West Nile virus. Another direction is to optimize the synthesis method for NITD-008 to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of NITD-008, which could lead to the development of more effective therapeutic agents. Finally, the potential use of NITD-008 as an anti-cancer agent should be further explored, as it has shown promising results in inducing apoptosis in cancer cells.
Scientific Research Applications
NITD-008 has been studied for its potential as an anti-viral agent, particularly against the dengue virus. Research has shown that NITD-008 can inhibit the replication of the dengue virus in vitro and in vivo. Additionally, NITD-008 has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. The scientific research application of NITD-008 is still being explored, and it is possible that this compound may have other potential uses in the future.
properties
IUPAC Name |
(2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c21-13-17(8-4-7-15-5-2-1-3-6-15)20-22-19(14-26-20)16-9-11-18(12-10-16)23(24)25/h1-12,14H/b7-4+,17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFMFTGDNQSDPL-GUSDSWBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



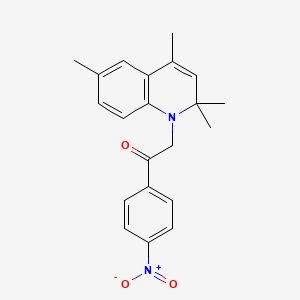

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3441364.png)

![N-[4-(dimethylamino)phenyl]-4-(mesitylcarbonyl)benzamide](/img/structure/B3441388.png)
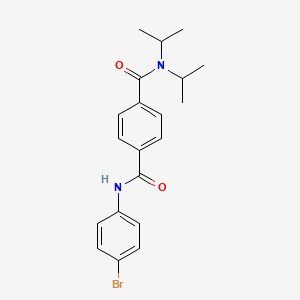
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3441394.png)
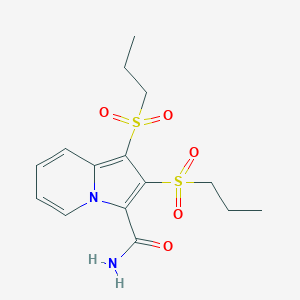
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3441405.png)
![1-(4-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441417.png)
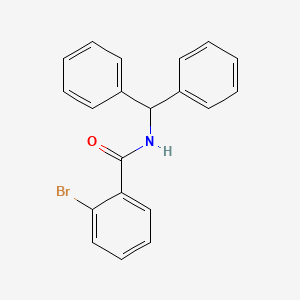
![2-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B3441433.png)
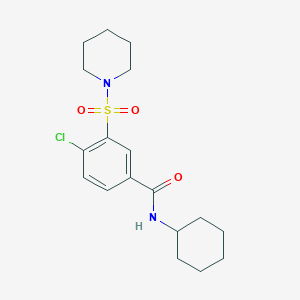
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3441437.png)